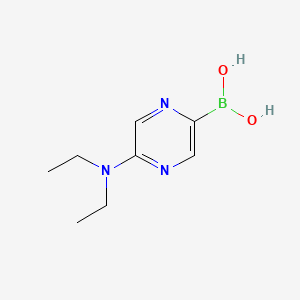

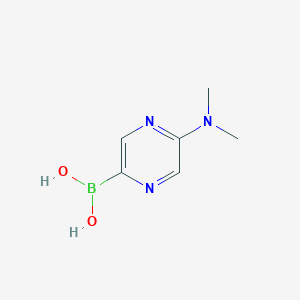

5-(Diethylamino)pyrazine-2-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Diethylamino)pyrazine-2-boronic acid (DEAPBA) is a boronic acid-containing pyrazine compound that has been widely studied for its broad range of applications in organic synthesis, drug research, and biochemistry. It is a versatile organic building block that is used in the synthesis of a variety of compounds and has been widely used for its ability to form stable complexes with metal ions. DEAPBA is also known for its ability to bind to carbohydrates, proteins, and other biomolecules, making it a valuable tool for biochemistry and drug research.

Mechanism of Action

5-(Diethylamino)pyrazine-2-boronic acid binds to carbohydrates, proteins, and other biomolecules through a process known as boronate ester formation. This process involves the formation of a covalent bond between the boron atom of this compound and the hydroxyl group of the carbohydrate, protein, or other biomolecule. This covalent bond is strong and stable, allowing this compound to bind to the target molecule and form a stable complex.

Biochemical and Physiological Effects

The binding of this compound to carbohydrates, proteins, and other biomolecules can have a variety of biochemical and physiological effects. For example, this compound can bind to enzymes and inhibit their activity, or it can bind to proteins and alter their structure and function. In addition, this compound can bind to carbohydrates and alter their metabolism, or it can bind to DNA and alter gene expression.

Advantages and Limitations for Lab Experiments

The use of 5-(Diethylamino)pyrazine-2-boronic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is easy to synthesize, making it a cost-effective tool for a variety of research applications. In addition, it is a versatile reagent that can be used to form stable complexes with metal ions and bind to carbohydrates, proteins, and other biomolecules. However, this compound also has some limitations. It is not very soluble in water, so it must be used in polar aprotic solvents such as DMF or NMP. In addition, the boronate ester bond formed between this compound and its target molecule can be difficult to break, making it difficult to remove this compound from the target molecule once it has bound.

Future Directions

The potential applications of 5-(Diethylamino)pyrazine-2-boronic acid are vast, and there are many potential future directions for research. For example, this compound could be used to study the interactions between proteins and carbohydrates in greater detail, or it could be used to study the interactions between enzymes and substrates. In addition, this compound could be used to study the effects of drugs on proteins and carbohydrates, or it could be used to study the effects of drugs on DNA and gene expression. Finally, this compound could be used to study the interactions between proteins and other biomolecules such as lipids, or it could be used to study the effects of drugs on the immune system.

Synthesis Methods

The synthesis of 5-(Diethylamino)pyrazine-2-boronic acid is relatively straightforward and can be accomplished using a variety of methods, including the reaction of diethylamino-2-chloropyridine and 2-chloropyridine-3-boronic acid. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is typically heated to a temperature of around 80°C and is complete within a few hours.

Scientific Research Applications

5-(Diethylamino)pyrazine-2-boronic acid has been widely used in scientific research due to its ability to form stable complexes with metal ions and bind to carbohydrates, proteins, and other biomolecules. It has been used in studies of enzyme-substrate interactions, protein-ligand interactions, and carbohydrate-protein interactions. This compound has also been used in studies of DNA-protein interactions, as well as in studies of drug-receptor interactions.

properties

IUPAC Name |

[5-(diethylamino)pyrazin-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BN3O2/c1-3-12(4-2)8-6-10-7(5-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWBPZWEDGMWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)N(CC)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)